molecular formula C8H5N3O3 B1464819 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1167056-97-4

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1464819
CAS No.: 1167056-97-4
M. Wt: 191.14 g/mol
InChI Key: XBJMFAKMBOBPPO-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Future Directions

The future directions for the research and development of “3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” and similar compounds could involve further exploration of their potential biological activities, particularly their inhibitory effects on the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .

Biochemical Analysis

Biochemical Properties

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as fibroblast growth factor receptors (FGFRs), by binding to their active sites . This interaction can lead to the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by targeting FGFRs, leading to the induction of apoptosis and inhibition of cell migration and invasion . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as FGFRs . This binding can prevent the phosphorylation of downstream signaling molecules, thereby disrupting signal transduction pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects highlight the potential of this compound for use in long-term biochemical studies and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered metabolic flux and changes in the levels of metabolites, impacting overall cellular metabolism. Additionally, the compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites with distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via organic anion transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of the compound within the bloodstream, enhancing its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its activity and function. For example, phosphorylation of the compound can enhance its binding affinity for target enzymes, modulating its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of pyrrolo[2,3-b]pyridine derivatives followed by formylation. The nitration can be achieved using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the aldehyde group.

    3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Similar structure with an amino group instead of a nitro group.

    1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Lacks the nitro group

Uniqueness

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in the synthesis of various pharmacologically active molecules .

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJMFAKMBOBPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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